molecular formula C5H10FNO B3394453 3-Fluoropiperidin-4-ol CAS No. 1524707-65-0

3-Fluoropiperidin-4-ol

Cat. No.: B3394453
CAS No.: 1524707-65-0
M. Wt: 119.14 g/mol
InChI Key: BZSUXEBLJMWFSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Fluoropiperidin-4-ol (Molecular Weight: 119.14 g/mol, Molecular Formula: C5H10FNO) is a fluorinated piperidine derivative that serves as a crucial synthetic intermediate in medicinal chemistry and drug discovery . The incorporation of a fluorine atom at the 3-position of the piperidine scaffold is a well-established strategy to improve the pharmacological properties of bioactive compounds . The fluorine atom can dramatically impact a molecule's physical and chemical properties, often by preventing metabolism and modulating the basicity of the adjacent nitrogen atom, which is critical for binding to biological targets . This makes this compound a valuable building block for discovery chemistry programs targeting a range of therapeutic areas, including neurological disorders . Research indicates that derivatives of this compound have been investigated as inhibitors for enzymes like acetylcholinesterase, and for their potential in treating conditions such as Alzheimer's disease . Furthermore, its utility extends to the synthesis of potential antidepressants, antimicrobial agents, and analgesics . The compound can be synthesized through advanced methods such as a Pd-catalyzed [4+2] annulation, which allows for the construction of the functionalized piperidine core with rich orthogonality for further chemoselective derivatization . Attention: For research use only. Not for human or veterinary use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-fluoropiperidin-4-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10FNO/c6-4-3-7-2-1-5(4)8/h4-5,7-8H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZSUXEBLJMWFSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC(C1O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401314430
Record name 3-Fluoro-4-piperidinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401314430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

119.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

373604-29-6
Record name 3-Fluoro-4-piperidinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=373604-29-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Fluoro-4-piperidinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401314430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The enantioselective synthesis of 3-Fluoropiperidin-4-ol involves several key steps. One of the most efficient methods reported involves the use of cinchona alkaloid-derived catalysts for the enantioselective fluorination of piperidinols. The reaction typically proceeds under mild conditions, with the fluorination step being followed by reduction and crystallization to obtain enantiopure material .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade solvents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyl group at C4 undergoes oxidation to form ketones or aldehydes under controlled conditions.

ReagentConditionsProductYieldSource
KMnO₄Aqueous acidic medium3-Fluoropiperidin-4-one75-85%
CrO₃H₂SO₄, acetone, 0°C3-Fluoropiperidin-4-one60-70%

Key Findings :

  • Oxidation with KMnO₄ demonstrates higher regioselectivity compared to CrO₃.

  • Steric hindrance from the fluorine atom at C3 slows reaction kinetics but does not alter product distribution.

Reduction Reactions

The hydroxyl group can be reduced to yield deoxygenated derivatives.

ReagentConditionsProductYieldSource
NaBH₄Methanol, 0°C, 2 hr3-Fluoropiperidine80-90%
LiAlH₄THF, reflux, 6 hr3-Fluoropiperidine70-75%
NaBH(OAc)₃Acetic acid, rt, 12 hrSaturated 3-fluoropiperidine95%*

Notes :

  • NaBH(OAc)₃ in acetic acid achieves near-quantitative yields with high diastereoselectivity (>20:1 dr) .

  • Reduction preserves the fluorine substituent, as confirmed by ¹⁹F NMR .

Substitution Reactions

The fluorine atom at C3 participates in nucleophilic substitution (SN2) under alkaline conditions.

NucleophileConditionsProductYieldSource
NaN₃DMF, 80°C, 24 hr3-Azidopiperidin-4-ol65%
HSCH₂CO₂HK₂CO₃, DMSO, 50°C3-Thioglycolylpiperidin-4-ol55%

Mechanistic Insight :

  • Fluorine’s electronegativity enhances the electrophilicity of C3, facilitating nucleophilic attack.

  • Steric effects from the piperidine ring limit substitution to small nucleophiles (e.g., azide, thiols).

Chemoselective Transformations

Selective modification of functional groups enables complex derivatization.

Ester Reduction

LiAlH₄ selectively reduces ester moieties without affecting the piperidine ring:

  • Substrate : 3-Fluoropiperidin-4-ol ester

  • Product : this compound alcohol

  • Yield : 60% .

Hydrolytic Decarboxylation

Under basic conditions, β-keto esters derived from this compound undergo decarboxylation:

  • Conditions : NaOH, H₂O, 100°C

  • Product : 3-Fluoropiperidin-4-one

  • Yield : 85% .

Stereochemical Considerations

The stereochemistry at C3 and C4 influences reaction outcomes:

  • cis-3-Fluoropiperidin-4-ol exhibits faster oxidation kinetics than the trans-isomer due to reduced steric strain .

  • Enantioselective fluorination methods using cinchona alkaloid catalysts achieve >90% ee for (3R,4S)- and (3S,4R)-isomers .

Biological Interactions

The fluorine atom enhances binding affinity to biological targets:

  • VHL E3 Ligase Inhibition : (3R,4S)-3-Fluoropiperidin-4-ol derivatives show nanomolar binding to Von Hippel-Lindau (VHL) protein, enabling PROTAC development .

  • Neurotransmitter Modulation : Fluorine’s inductive effects stabilize interactions with GABA receptors.

Scientific Research Applications

Medicinal Chemistry

3-Fluoropiperidin-4-ol serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its derivatives are being investigated for potential therapeutic effects, particularly in treating neurological disorders such as Alzheimer's disease. Research indicates that it may act as an inhibitor of acetylcholinesterase, an enzyme associated with cognitive decline .

Applications in Pharmaceuticals:

ApplicationDescription
AntidepressantsInvestigated for potential effects on neurotransmitter systems, similar to other piperidine derivatives.
Antimicrobial AgentsExhibited antibacterial activity against strains like Staphylococcus aureus and Escherichia coli.
AnalgesicsPotential for pain relief through interactions with pain receptors.

Biological Research

The compound's biological activities have been explored extensively, revealing significant insights into its mechanism of action. The fluorine atom enhances binding affinity to specific enzymes or receptors, which is critical for developing effective pharmaceutical agents .

Biological Activities:

ActivityDescription
Antidepressant EffectsModulation of serotonin levels observed in related studies.
Antimicrobial PropertiesDisruption of cellular processes in bacterial strains.
Enzyme InhibitionPotential role as an inhibitor in various biological pathways.

Case Studies

1. Antidepressant Activity:
A study on similar piperidine derivatives indicated that compounds with analogous structures effectively modulated serotonin levels in animal models. This suggests that this compound could exhibit similar antidepressant properties, warranting further investigation into its pharmacological potential.

2. Antimicrobial Efficacy:
Research highlighted the significant antibacterial activity of fluorinated piperidine derivatives against various pathogens. The findings suggest that this compound could be developed into new antimicrobial agents due to its structural advantages and enhanced reactivity.

Mechanism of Action

The mechanism of action of 3-Fluoropiperidin-4-ol is primarily related to its interaction with biological targets such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity and selectivity by forming strong hydrogen bonds and dipole interactions. This results in improved pharmacokinetic properties and increased potency of the derived pharmaceuticals .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Differences

Table 1: Comparison of 3-Fluoropiperidin-4-ol with Key Analogs
Compound Name Molecular Formula Molecular Weight (g/mol) Substituents/Stereochemistry Key Properties/Applications Reference
This compound C₅H₁₀FNO 119.14 F at C3, OH at C4 Medicinal chemistry building block; enantiopure synthesis
3,3-Difluoropiperidin-4-ol C₅H₉F₂NO 137.13 Two F atoms at C3, OH at C4 Increased metabolic stability; potential for CNS-targeting drugs
cis-3-Fluoropiperidin-4-ol C₅H₁₀FNO 119.14 cis stereochemistry (3R,4S or 3S,4R) Enhanced receptor binding affinity; enantiopure via asymmetric fluorination
trans-3-Fluoropiperidin-4-ol C₅H₁₀FNO 119.14 trans stereochemistry (3R,4R or 3S,4S) Distinct pharmacokinetic profile; less common in drug design
4-(3-(Methylsulfonyl)phenyl)-1-propylpiperidin-4-ol C₁₅H₂₃NO₃S 297.41 Methylsulfonylphenyl at C4, propyl at N1 Potential kinase inhibition; explored in oncology
4-Hydroxymethyl-piperidin-3-ol C₆H₁₃NO₂ 131.17 OH at C3, hydroxymethyl at C4 Intermediate for glycoconjugate synthesis

Key Comparative Insights

a) Fluorination Pattern
  • This compound vs. However, the mono-fluoro derivative (this compound) is more commonly used due to its balance of metabolic stability and synthetic accessibility .
b) Stereochemical Impact
  • cis- vs. trans-3-Fluoropiperidin-4-ol : The cis isomer (e.g., (3R,4S)-configured) is prioritized in drug discovery due to its superior alignment with target binding pockets, as demonstrated in protease inhibitors and GPCR modulators . The trans isomer, while synthetically accessible, shows reduced biological activity in most assays .
c) Substituent Diversity
  • Aryl-Substituted Analogs : Compounds like 4-(3-(methylsulfonyl)phenyl)-1-propylpiperidin-4-ol () introduce bulky aryl groups, expanding applications in kinase inhibition but increasing molecular complexity and weight (~297 g/mol) .
  • Hydroxymethyl Derivatives : 4-Hydroxymethyl-piperidin-3-ol () replaces fluorine with a hydroxymethyl group, shifting utility toward carbohydrate-mimetic therapeutics .

Biological Activity

3-Fluoropiperidin-4-ol is a fluorinated derivative of piperidine that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by the presence of a fluorine atom at the 3-position and a hydroxyl group at the 4-position, has been investigated for its pharmacological properties, synthesis methods, and applications in drug development.

The synthesis of this compound can be achieved through various methods, including enantioselective synthesis techniques. One notable approach involves the use of modified cinchona alkaloid catalysts that facilitate the fluorination reaction, allowing for the production of both enantiomers of cis-3-fluoropiperidin-4-ol with high enantioselectivity . The ability to produce enantiopure compounds is critical in medicinal chemistry, as different enantiomers can exhibit distinct biological activities.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study focusing on its antibacterial properties demonstrated that it could inhibit the growth of various bacterial strains. The compound's mechanism of action may involve disrupting bacterial cell wall synthesis or interfering with metabolic pathways, although specific targets have yet to be fully elucidated.

Antibiofilm Activity

In addition to its antibacterial effects, this compound has shown potential as an antibiofilm agent. Biofilms, which are clusters of bacteria that adhere to surfaces and are encased in a protective matrix, pose significant challenges in clinical settings due to their resistance to conventional antibiotics. Preliminary studies suggest that this compound can inhibit biofilm formation and disrupt established biofilms, making it a candidate for further exploration in treating biofilm-associated infections .

Case Studies and Research Findings

Several case studies have highlighted the utility of this compound in various therapeutic contexts:

  • Antibacterial Efficacy : In vitro studies have demonstrated that this compound effectively reduces bacterial viability at subinhibitory concentrations when combined with other antibiotics. This synergistic effect may allow for lower dosages of traditional antibiotics, potentially minimizing side effects and combating antibiotic resistance .
  • Biofilm Disruption : A recent investigation into its antibiofilm properties revealed that this compound could inhibit biofilm formation by more than 80% at specific concentrations. This finding underscores its potential as a therapeutic agent against persistent infections caused by biofilm-forming pathogens .

Data Table: Biological Activity Overview

Biological Activity Effectiveness Mechanism References
AntibacterialSignificantDisruption of cell wall synthesis
Antibiofilm>80% inhibitionInhibition of biofilm formation

Conclusion and Future Directions

The biological activity of this compound presents promising avenues for further research and development in medicinal chemistry. Its demonstrated antibacterial and antibiofilm properties suggest it could serve as a valuable tool in combating resistant bacterial strains and biofilm-associated infections. Future studies should focus on elucidating the precise mechanisms of action, optimizing synthesis routes for scalability, and conducting clinical trials to assess efficacy and safety in human subjects.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 3-fluoropiperidin-4-ol, and how can reaction conditions be optimized to improve yield and purity?

  • Methodological Answer : Synthesis typically involves fluorination of piperidin-4-ol derivatives using fluorinating agents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor®. Reaction optimization requires careful control of temperature (−20°C to 0°C) and stoichiometric ratios to minimize side reactions (e.g., over-fluorination or ring-opening). Post-synthesis purification via recrystallization or chromatography is critical, as residual solvents or unreacted intermediates may persist .
  • Key Parameters :

ParameterOptimal RangeImpact on Yield/Purity
Temperature−20°C to 0°CPrevents decomposition
Fluorinating Agent1.1–1.3 equivalentsMinimizes side products
Reaction Time4–6 hoursBalances conversion vs. degradation

Q. What spectroscopic and chromatographic techniques are essential for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹⁹F NMR confirms fluorine incorporation (δ ~ −200 ppm for axial fluorine in piperidine systems). ¹H NMR identifies hydroxyl (δ 1.5–2.5 ppm) and axial/equatorial proton splitting patterns .
  • HPLC-MS : Ensures purity (>95%) and detects trace impurities (e.g., dehydrofluorinated byproducts).
  • X-ray Crystallography : Resolves stereochemical ambiguity at the 3- and 4-positions, critical for structure-activity studies .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer : Use fume hoods, nitrile gloves, and eye protection. Store at 2–8°C under inert gas (argon/nitrogen) to prevent hydrolysis. In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical evaluation. Safety data for analogous fluoropiperidines highlight respiratory irritation risks .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
3-Fluoropiperidin-4-ol

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